molecular formula C8H16O4 B12651489 1,1,4,4-Tetramethoxy-2-butene CAS No. 6922-38-9

1,1,4,4-Tetramethoxy-2-butene

Cat. No.: B12651489
CAS No.: 6922-38-9
M. Wt: 176.21 g/mol
InChI Key: ZFGVCDSFRAMNMT-WAYWQWQTSA-N
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Chemical Reactions Analysis

Types of Reactions:

1,1,4,4-Tetramethoxy-2-butene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions to yield various reduced forms.

    Substitution: Substitution reactions are common, where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Substitution reactions typically involve or under acidic or basic conditions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids , while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1,4,4-Tetramethoxy-2-butene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethoxy-2-butene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also participate in chemical reactions that modify its structure and properties, thereby influencing its biological and chemical activity .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its stability and low toxicity also contribute to its uniqueness and versatility in various applications .

Properties

CAS No.

6922-38-9

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(Z)-1,1,4,4-tetramethoxybut-2-ene

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5-

InChI Key

ZFGVCDSFRAMNMT-WAYWQWQTSA-N

Isomeric SMILES

COC(/C=C\C(OC)OC)OC

Canonical SMILES

COC(C=CC(OC)OC)OC

Origin of Product

United States

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